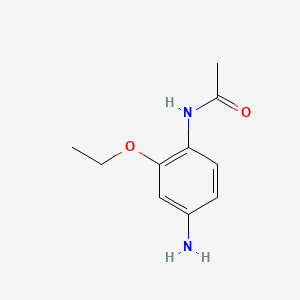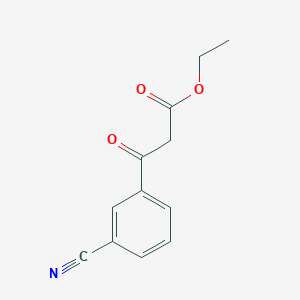
1-Hydroxy-8-methoxy-3-methylanthracene-9,10-dione
Overview
Description
This compound is widely distributed in various plants, particularly in the Polygonaceae family, including traditional Chinese medicinal herbs such as Rheum palmatum, Polygonum multiflorum, and Polygonum cuspidatum . It is known for its diverse biological activities, including anticancer, antimicrobial, antioxidant, and anti-inflammatory properties .
Mechanism of Action
Target of Action
Anthraquinone compounds, which 1-hydroxy-8-methoxy-3-methylanthracene-9,10-dione is a part of, have been known to exhibit significant biological activities .
Mode of Action
It’s worth noting that anthraquinones and their derivatives have shown significant biological activities, including anticancer, antimicrobial, antioxidant, and anti-inflammatory activities .
Biochemical Pathways
Anthraquinones, in general, are known to interact with multiple biochemical pathways due to their diverse biological activities .
Pharmacokinetics
The solubility of similar compounds has been improved by forming inclusion complexes, which could potentially enhance their bioavailability .
Result of Action
Anthraquinones and their derivatives have shown significant biological activities, including anticancer, antimicrobial, antioxidant, and anti-inflammatory activities .
Action Environment
The solubility of similar compounds has been improved by forming inclusion complexes, which could potentially enhance their stability .
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-Hydroxy-8-methoxy-3-methylanthracene-9,10-dione can be synthesized through various chemical reactions involving the methylation, oxidation, and dimerization of anthraquinone derivatives . One common method involves the microbial fermentation of Aspergillus oryzae, followed by chemical post-treatment to obtain high-purity physcion .
Industrial Production Methods: In industrial settings, physcion is primarily extracted from the roots and stems of Rheum palmatum using conventional phytochemical separation techniques . The extraction process involves the use of solvents and prolonged extraction times to obtain high-purity physcion, which can be labor-intensive and resource-consuming .
Chemical Reactions Analysis
Types of Reactions: 1-Hydroxy-8-methoxy-3-methylanthracene-9,10-dione undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, leading to the formation of oxidized products.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, resulting in reduced products.
Substitution: This reaction involves the replacement of one functional group with another, often using reagents such as halogens or alkyl groups.
Common Reagents and Conditions:
Oxidizing Agents: Potassium permanganate (KMnO₄), hydrogen peroxide (H₂O₂)
Reducing Agents: Sodium borohydride (NaBH₄), lithium aluminum hydride (LiAlH₄)
Substitution Reagents: Halogens (Cl₂, Br₂), alkyl halides (R-X)
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of physcion can lead to the formation of various oxidized anthraquinone derivatives .
Scientific Research Applications
1-Hydroxy-8-methoxy-3-methylanthracene-9,10-dione has numerous scientific research applications across various fields:
Comparison with Similar Compounds
1-Hydroxy-8-methoxy-3-methylanthracene-9,10-dione is unique among anthraquinone derivatives due to its specific functional groups and biological activities. Similar compounds include:
Emodin: 1,3,8-Trihydroxy-6-methylanthraquinone, known for its laxative and anticancer properties.
Chrysophanol: 1,8-Dihydroxy-3-methylanthraquinone, known for its anti-inflammatory and antimicrobial activities.
Aloe-emodin: 1,8-Dihydroxy-3-(hydroxymethyl)anthraquinone, known for its laxative and anticancer properties.
These compounds share similar structural features but differ in their specific functional groups and biological activities, highlighting the uniqueness of this compound.
Properties
IUPAC Name |
1-hydroxy-8-methoxy-3-methylanthracene-9,10-dione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H12O4/c1-8-6-10-13(11(17)7-8)16(19)14-9(15(10)18)4-3-5-12(14)20-2/h3-7,17H,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HOGWLZYYLVDAOW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C(=C1)O)C(=O)C3=C(C2=O)C=CC=C3OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H12O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70461700 | |
| Record name | 9,10-Anthracenedione, 1-hydroxy-8-methoxy-3-methyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70461700 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
268.26 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
3300-25-2 | |
| Record name | 1-Hydroxy-8-methoxy-3-methyl-9,10-anthracenedione | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=3300-25-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 9,10-Anthracenedione, 1-hydroxy-8-methoxy-3-methyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70461700 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





![2-Iodo-benzo[b]thiophene](/img/structure/B1589447.png)


![5-methyl-1H-pyrazolo[4,3-b]pyridin-7-ol](/img/structure/B1589452.png)




![6H-thieno[2,3-b]pyrrole-5-carboxylic acid](/img/structure/B1589459.png)


